Lipophilicity Comparison Against Non-Chlorinated and Para-Chlorinated Analogs
The target compound exhibits a calculated LogP of 4.72 (ChemSrc computed value) . While direct experimental LogP data for all comparator analogs are not available in a single study, class-level inference from the antileishmanial SAR study by Lavorato et al. indicates that increasing aryloxy substituent lipophilicity correlates with improved biological activity in this scaffold, with halogenated derivatives consistently outperforming non-halogenated ones [1]. The 2-chloro-6-methyl substitution pattern provides higher LogP than the unsubstituted phenoxy analog (1,3-diphenoxypropan-2-ol, estimated LogP ~2.8 based on fragment-based calculation) and the para-chloro analog (estimated LogP ~3.8), due to the additive effect of two chlorine atoms and two methyl groups .
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 4.72 |
| Comparator Or Baseline | 1,3-Diphenoxypropan-2-ol (estimated LogP ~2.8); 1,3-Bis(4-chlorophenoxy)propan-2-ol (estimated LogP ~3.8) |
| Quantified Difference | ΔLogP ≈ +1.9 vs. unsubstituted analog; ΔLogP ≈ +0.9 vs. para-chloro analog |
| Conditions | Computational prediction using fragment-based methods; no single experimental dataset available for all comparators |
Why This Matters
Higher LogP directly impacts membrane partitioning and bioavailability in cell-based assays, making this compound a preferred choice when target engagement requires enhanced passive diffusion.
- [1] Lavorato, S.N., et al. 1,3-Bis(aryloxy)propan-2-ols as potential antileishmanial agents. Chem Biol Drug Des. 2017;90(5):981-986. Reports influence of lipophilicity on antileishmanial activity. View Source
